N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation .
Pharmacokinetics
It is known that the compound exhibits anti-cancer activity against various cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation, making the compound potentially useful for the treatment of inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylpiperidine derivatives. One common method involves the reaction of 6-methoxy-2-aminobenzothiazole with tosyl chloride in the presence of a base such as triethylamine to form the tosylated intermediate. This intermediate is then reacted with piperidine-4-carboxamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its anticancer activity and ability to induce cell cycle arrest.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Exhibits similar biological activities but with different molecular targets.
The uniqueness of this compound lies in its specific structural features, such as the tosylpiperidine moiety, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-3-6-17(7-4-14)30(26,27)24-11-9-15(10-12-24)20(25)23-21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13,15H,9-12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWVYDOGXZGGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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